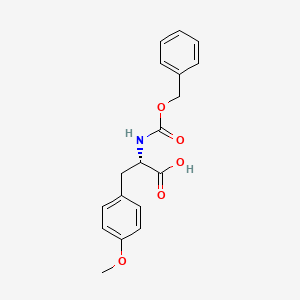

Cbz-4-Methoxy-L-Phenylalanine

Description

Contextualization within N-Protected Aromatic Amino Acid Chemistry

In the realm of peptide synthesis and medicinal chemistry, the use of N-protected amino acids is a fundamental strategy. peptide.com Protecting the alpha-amino group of an amino acid, such as with the Cbz group in Cbz-4-Methoxy-L-phenylalanine, is crucial to prevent undesirable side reactions and to control the sequence of amino acid assembly into peptides. peptide.comontosight.ai The Cbz group, or benzyloxycarbonyl group, is a well-established protecting group in solution-phase peptide synthesis. peptide.com

Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, are key components of many biologically active peptides and proteins, often playing critical roles in molecular recognition and binding. thieme-connect.com The chemical modification of these aromatic residues is a powerful tool for developing novel therapeutic agents and probes for chemical biology. thieme-connect.com this compound fits within this context as a modified aromatic amino acid that can be incorporated into peptide chains to study structure-activity relationships or to create peptides with altered properties.

Significance of Methoxy-Substituted Phenylalanine Derivatives in Research

The introduction of a methoxy (B1213986) group onto the phenyl ring of phenylalanine can significantly influence the compound's biological activity and properties. For instance, methoxy-substituted phenylalanine derivatives have been investigated as potential inhibitors of the HIV-1 capsid protein. nih.gov In one study, a derivative containing a 4-methoxy-N-methylaniline substitution showed notable anti-HIV-1 activity. nih.gov

The position of the methoxy group is also critical. Research has demonstrated the genetic incorporation of ortho-, meta-, and para-substituted phenylalanine derivatives into proteins, highlighting the versatility of these modified amino acids in protein engineering and functional studies. acs.orgnih.gov The methoxy group can alter the electronic and steric properties of the amino acid, potentially influencing protein folding and interactions. nih.gov

Role as a Non-Canonical Amino Acid in Chemical Biology Investigations

This compound is considered a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard proteinogenic amino acids. researchgate.net The incorporation of ncAAs into proteins is a powerful technique in chemical biology, allowing researchers to introduce novel chemical functionalities, probes, and post-translational modifications into proteins. acs.orgnih.gov

The ability to genetically encode ncAAs with specific properties, such as fluorescence or bioorthogonal reactivity, has opened up new avenues for studying protein structure, function, and dynamics in living cells. acs.org Methoxy-substituted phenylalanine derivatives, including the parent compound 4-Methoxy-L-phenylalanine, are part of the growing toolbox of ncAAs available for such investigations. guidechem.comchemicalbook.com

Overview of Current Research Trajectories and Potential Academic Contributions

Current research involving this compound and related compounds is focused on several key areas. These include its use as a building block in the synthesis of complex peptides and peptidomimetics with potential therapeutic applications. The unique properties conferred by the methoxy group make it an attractive component for designing enzyme inhibitors and receptor ligands.

Furthermore, the exploration of methoxy-substituted phenylalanines as ncAAs continues to be a vibrant area of research. acs.orgnih.gov Scientists are working to expand the genetic code to incorporate an even wider variety of these modified amino acids, enabling more sophisticated protein engineering and in vivo studies. The insights gained from these studies contribute to a deeper understanding of protein biology and can lead to the development of novel biotechnological and therapeutic tools.

Structure

3D Structure

Properties

Molecular Weight |

329.42 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cbz 4 Methoxy L Phenylalanine

Strategies for the Stereoselective Synthesis of 4-Methoxy-L-Phenylalanine Precursors

The enantiomerically pure 4-Methoxy-L-phenylalanine serves as the foundational precursor to Cbz-4-Methoxy-L-Phenylalanine. Its synthesis is a critical step that dictates the stereochemical integrity of the final product.

The asymmetric synthesis of chiral phenylalanine analogs, including 4-methoxy-L-phenylalanine, often employs enzymatic methods and chiral auxiliaries to establish the desired stereocenter.

Enzymatic Synthesis: Phenylalanine ammonia (B1221849) lyases (PALs) are instrumental in the asymmetric synthesis of L-phenylalanine derivatives. nih.govuw.edu.plfrontiersin.org These enzymes catalyze the stereoselective addition of ammonia to the corresponding cinnamic acid derivative, in this case, 4-methoxycinnamic acid, to yield the L-enantiomer with high optical purity. nih.govresearchgate.net This biocatalytic approach is advantageous due to its high enantioselectivity and environmentally benign reaction conditions. nih.gov Engineered PAL variants have been developed to accommodate a broader range of substrates, including those with substitutions on the phenyl ring, further expanding the utility of this method. nih.gov

Chiral Auxiliaries: Another prominent strategy involves the use of chiral auxiliaries. nih.govacs.orgrsc.orgwikipedia.org These are stereogenic molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral glycine (B1666218) enolate equivalent, bearing a removable chiral auxiliary, can be alkylated with a 4-methoxybenzyl halide. Subsequent removal of the auxiliary affords the desired 4-methoxy-L-phenylalanine. rsc.org Evans' oxazolidinones and pseudoephedrine are examples of chiral auxiliaries that have been successfully used in the asymmetric synthesis of amino acids. nih.govwikipedia.org

| Approach | Key Features | Advantages |

| Enzymatic Synthesis (PALs) | Stereoselective addition of ammonia to a cinnamic acid precursor. nih.govuw.edu.plfrontiersin.org | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. nih.govwikipedia.org | Good stereocontrol, applicable to a variety of amino acid analogs. rsc.org |

The introduction of the methoxy (B1213986) group at the 4-position of the phenylalanine ring requires precise regiocontrol.

Electrophilic Aromatic Substitution: Direct functionalization of the phenylalanine aromatic ring can be challenging due to the presence of the activating amino acid side chain, which can lead to a mixture of ortho, meta, and para substituted products. However, by employing appropriate directing groups and reaction conditions, regioselectivity can be achieved. For instance, palladium-catalyzed C-H functionalization methods have been developed for the site-selective modification of phenylalanine residues within peptides. acs.orgsemanticscholar.orgresearchgate.netchemrxiv.org While often focused on ortho-functionalization, these methods highlight the potential for direct and regioselective modification of the phenyl ring.

Synthesis from Tyrosine: A more common and controlled approach is to start from L-tyrosine, which already possesses a hydroxyl group at the 4-position. guidechem.comrusselllab.org The synthesis of 4-methoxy-L-phenylalanine can then be readily achieved through the methylation of the phenolic hydroxyl group of L-tyrosine using a suitable methylating agent, such as methyl iodide, in the presence of a base. guidechem.com This method ensures the correct positioning of the methoxy group.

| Method | Description | Key Advantage |

| Palladium-Catalyzed C-H Functionalization | Direct, site-selective introduction of functional groups onto the phenyl ring. acs.orgsemanticscholar.orgresearchgate.netchemrxiv.org | Atom economy and potential for late-stage modification. semanticscholar.org |

| Synthesis from L-Tyrosine | Methylation of the phenolic hydroxyl group of L-tyrosine. guidechem.com | High regioselectivity for the 4-position. guidechem.com |

Benzyloxycarbonyl (Cbz) Protection Strategies for Amino Acid Building Blocks

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. total-synthesis.compeptide.com

The introduction of the Cbz group onto the amino group of 4-methoxy-L-phenylalanine is typically achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. highfine.comcreative-peptides.com The efficiency and selectivity of this reaction are crucial for obtaining a high yield of the desired product without side reactions.

The reaction is generally performed in an aqueous medium or a mixed solvent system with a base such as sodium carbonate or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. highfine.com The pH of the reaction is a critical parameter; a pH between 8 and 10 is often optimal to ensure the amine is sufficiently nucleophilic while minimizing the risk of racemization. highfine.com

Recent advancements have focused on developing more environmentally friendly and efficient methods for Cbz protection. These include the use of water as a solvent, which can enhance chemoselectivity, and the use of catalysts like β-cyclodextrin or molecular iodine to promote the reaction under mild conditions. ijacskros.comresearchgate.netresearchgate.net These methods often lead to high yields and can be highly chemoselective, protecting primary aliphatic amines in the presence of aromatic amines. ijacskros.com

| Condition | Reagent | Key Features |

| Standard Conditions | Benzyl chloroformate (Cbz-Cl), aqueous base (e.g., Na2CO3) | Well-established, reliable method. highfine.com |

| Green Protocols | Cbz-Cl in water, often with a catalyst (e.g., β-cyclodextrin) | Environmentally friendly, high chemoselectivity. ijacskros.comresearchgate.net |

In the context of multi-step peptide synthesis, the choice of protecting groups is governed by the principle of orthogonality. nih.govbiosynth.comresearchgate.net An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. nih.gov

The Cbz group is considered a key component of many orthogonal protection schemes. peptide.com It is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and the acidic conditions used for the removal of the tert-butyloxycarbonyl (Boc) group. total-synthesis.compeptide.com The Cbz group is typically removed by catalytic hydrogenation (e.g., H2/Pd-C), which does not affect Boc or Fmoc groups. masterorganicchemistry.commasterorganicchemistry.com This orthogonality is fundamental to the stepwise construction of complex peptides, allowing for the sequential deprotection and coupling of amino acid residues. nih.gov

The p-nitrobenzyloxycarbonyl (pNZ) group, a derivative of Cbz, has also been employed as a temporary protecting group in solid-phase peptide synthesis and is orthogonal to Boc, Fmoc, and Alloc protecting groups. ub.edu

| Protecting Group | Cleavage Condition | Orthogonal To |

| Cbz | Catalytic hydrogenation (H2/Pd-C) masterorganicchemistry.commasterorganicchemistry.com | Boc, Fmoc total-synthesis.compeptide.com |

| Fmoc | Base (e.g., piperidine) masterorganicchemistry.com | Cbz, Boc total-synthesis.com |

| Boc | Acid (e.g., TFA) masterorganicchemistry.com | Cbz, Fmoc total-synthesis.com |

Advanced Coupling Reactions and Functional Group Transformations Utilizing this compound

This compound is a valuable building block for the synthesis of peptides and other complex molecules. Its utilization in coupling reactions and subsequent functional group transformations is a cornerstone of modern synthetic chemistry.

Peptide Coupling Reactions: The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. creative-peptides.com When using this compound, its carboxylic acid is activated in the presence of a coupling reagent. A wide array of coupling reagents are available, each with its own advantages. peptide.comuniurb.itsigmaaldrich.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). creative-peptides.compeptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which then readily reacts with the free amine of the coupling partner to form the amide bond. creative-peptides.comsigmaaldrich.com The choice of coupling reagent can be critical for achieving high yields and minimizing racemization, especially in the case of sterically hindered amino acids. peptide.comsigmaaldrich.com

Functional Group Transformations: Beyond its role in peptide synthesis, the Cbz-protected 4-methoxy-L-phenylalanine can undergo various functional group transformations. For instance, the carboxylic acid can be reduced to a primary alcohol, which can then serve as a precursor for the synthesis of amino aldehydes. thieme-connect.com These transformations provide access to a diverse range of molecular architectures.

The methoxy group on the phenyl ring also offers a site for further chemical modification, although it is generally less reactive than a free hydroxyl group. The Cbz protecting group itself can be removed under specific conditions to liberate the free amine for subsequent reactions. total-synthesis.commasterorganicchemistry.com

Methodologies for Cbz-Deprotection in Complex Molecular Syntheses

Key methodologies for Cbz-deprotection include catalytic hydrogenolysis, transfer hydrogenation, acid-mediated cleavage, and other specialized reductive or nucleophilic methods. total-synthesis.comtdcommons.orgresearchgate.net

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most traditional and widely used method for Cbz group removal. tdcommons.orgtaylorfrancis.com The reaction involves the cleavage of the benzylic C–O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). scientificupdate.comtaylorfrancis.com The process yields the free amine, toluene, and carbon dioxide as byproducts. taylorfrancis.com

While highly efficient, standard hydrogenolysis has limitations in complex syntheses. tdcommons.orgresearchgate.net The use of flammable hydrogen gas can pose safety risks, and the catalyst may be incompatible with sulfur-containing residues. tdcommons.org Furthermore, functional groups susceptible to reduction, such as alkenes, alkynes, nitro groups, and some aryl halides, may be reduced under these conditions, limiting the method's orthogonality. scientificupdate.com

Catalytic Transfer Hydrogenolysis

To circumvent the hazards and chemoselectivity issues of using hydrogen gas, catalytic transfer hydrogenolysis has emerged as a powerful alternative. This method utilizes a hydrogen donor molecule in the presence of a palladium catalyst to effect the Cbz cleavage. total-synthesis.com

Common hydrogen donors include:

Formic Acid (HCOOH) : Used with catalysts like Pd/C or palladium black, it serves as an effective hydrogen source. total-synthesis.com

Ammonium Formate (HCOONH₄) : A widely used salt that decomposes in situ to provide hydrogen for the reduction. researchgate.net

Triethylsilane (Et₃SiH) : In the presence of a palladium catalyst, this reagent can generate molecular hydrogen in situ for mild and efficient deprotection. organic-chemistry.org

Transfer hydrogenation is often milder and demonstrates greater functional group tolerance. For instance, it can sometimes be performed without reducing other sensitive groups that would be affected by direct hydrogenation. total-synthesis.com This approach is particularly valuable in the late stages of complex syntheses, such as in the deprotection of multiple Cbz groups on a peptide precursor. total-synthesis.com

Table 1: Comparison of Catalytic Hydrogenolysis Methods for Cbz Deprotection

| Method | Catalyst | Hydrogen Source | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Standard Hydrogenolysis | Pd/C, Pd(OH)₂, Pd black | H₂ Gas | Methanol (B129727), Ethanol, Ethyl Acetate | High efficiency, clean byproducts. taylorfrancis.com | Flammable H₂ gas, potential for over-reduction of other functional groups. scientificupdate.comtdcommons.org |

| Transfer Hydrogenolysis | Pd/C, Pd black | HCOOH, HCOONH₄, Et₃SiH | Methanol/Formic Acid, Water | Operationally simpler and safer than H₂ gas, good for molecules with reducible groups. total-synthesis.comresearchgate.net | Can be slower, requires removal of donor byproducts. |

Acid-Mediated Cleavage

Although the Cbz group is stable to mild acids, it can be cleaved under harsher acidic conditions. total-synthesis.com This method avoids the use of heavy metals and is scalable, making it an attractive option from a process chemistry perspective. tdcommons.org Strong acids cleave the carbamate (B1207046) via protonation, followed by liberation of the amine and the benzyl cation. total-synthesis.comcommonorganicchemistry.com

Common acidic reagents include:

Hydrogen Bromide in Acetic Acid (HBr/AcOH) : A classic, potent reagent for Cbz removal, though its harshness can limit its use with sensitive substrates. total-synthesis.com

Trifluoroacetic Acid (TFA) : Often used in peptide synthesis for the removal of other protecting groups like Boc, strong TFA can also cleave Cbz groups, although less readily.

Methanesulfonic Acid in Hexafluoroisopropanol (MSA/HFIP) : This system provides a facile and operationally simple alternative to catalytic hydrogenation, effective at room temperature. digitellinc.com

Aluminum Chloride (AlCl₃) in HFIP : A Lewis acid approach that offers good functional group tolerance and allows for orthogonal deprotection in the presence of benzyl ethers. organic-chemistry.orgthieme-connect.com

Acid-mediated methods are particularly useful when the substrate contains functional groups that are incompatible with reductive conditions, such as double or triple bonds. tdcommons.org

Other Methodologies

In specialized cases where both hydrogenolysis and strong acid treatment are unsuitable, other methods can be employed.

Lewis Acids : Reagents like trimethylsilyl (B98337) iodide (TMSI) can be used for Cbz deprotection, offering an alternative to standard Brønsted acids. researchgate.net

Nucleophilic Cleavage : A protocol using 2-mercaptoethanol (B42355) in the presence of a base has been developed for the deprotection of Cbz and other carbamates, which is advantageous for substrates bearing functionalities sensitive to standard hydrogenolysis or strong acids. organic-chemistry.org

The selection of the appropriate deprotection method is critical and must be tailored to the specific molecular context of this compound to ensure a successful synthetic outcome.

Table 2: Overview of Acidic and Other Deprotection Methods

| Method | Reagent(s) | Typical Conditions | Key Features |

|---|---|---|---|

| Strong Brønsted Acid | HBr in Acetic Acid | 0-25 °C | Potent but can be harsh; low functional group tolerance. total-synthesis.com |

| Sulfonic Acid | Methanesulfonic Acid in HFIP | Room Temperature | Metal-free, operationally simple, avoids hydrogenation-labile groups. digitellinc.com |

| Lewis Acid | AlCl₃ in HFIP; TMSI | Room Temperature | Good functional group tolerance, orthogonal to benzyl ethers. researchgate.netthieme-connect.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 75 °C, in DMA | Superior for substrates with sensitive functionalities incompatible with other methods. organic-chemistry.org |

Applications of Cbz 4 Methoxy L Phenylalanine As a Molecular Building Block

Integration into Peptide and Peptidomimetic Architectures

The primary application of Cbz-4-Methoxy-L-Phenylalanine lies in its incorporation into peptide chains. The Cbz group provides stable protection for the α-amino group, allowing for controlled, stepwise elongation of peptide sequences, while the 4-methoxy-substituted phenyl ring introduces unique steric and electronic properties not found in the 20 proteinogenic amino acids.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient, automated construction of peptide chains on a solid polymer support. While the Cbz protecting group is more traditionally associated with solution-phase methods, derivatives of 4-Methoxy-L-Phenylalanine protected with acid-labile (Boc) or base-labile (Fmoc) groups are readily used in SPPS protocols. nih.govchemimpex.com

The incorporation of an Fmoc- or Boc-protected 4-Methoxy-L-Phenylalanine follows standard SPPS cycles. The protected amino acid is pre-activated using a coupling agent and then added to the resin, which has a free N-terminal amine from the previously coupled residue. This cycle of deprotection and coupling is repeated until the desired sequence is assembled. nih.gov The modified side chain of 4-Methoxy-L-Phenylalanine is generally stable to the repetitive cleavage conditions used for Fmoc (piperidine) or Boc (trifluoroacetic acid) removal, ensuring its integrity throughout the synthesis. nih.gov

Solution-phase peptide synthesis remains a vital technique, particularly for large-scale synthesis or for segments that are difficult to prepare via SPPS. This compound is exceptionally well-suited for these methods. chemicalbook.com In this approach, protected amino acids or peptide fragments are coupled in an appropriate organic solvent, and the product is isolated and purified after each step.

The key step is the activation of the carboxylic acid group to facilitate amide bond formation. A common method involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization. mdpi.comnih.gov For instance, the synthesis of a dipeptide can be achieved by reacting this compound with the methyl ester of another amino acid in the presence of DCC. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC), and the final product is purified by crystallization or column chromatography. mdpi.com

| Coupling Reagent | Abbreviation | Description | Typical Additive |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | A widely used, cost-effective carbodiimide for activating carboxyl groups. | HOBt, NHS |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | A phosphonium-based reagent known for high coupling efficiency and low racemization. | DIPEA |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | An aminium-based reagent that provides rapid and efficient coupling. | HOBt, DIPEA |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | A highly effective aminium-based reagent, particularly for sterically hindered couplings. | DIPEA, HOAt |

Introducing non-natural amino acids is a powerful strategy for manipulating the structure and function of peptides. The 4-methoxy group on the phenyl ring of phenylalanine exerts a significant influence on peptide conformation. nih.gov As an electron-donating group, it increases the electron density of the aromatic ring, which can enhance cation-π interactions with positively charged residues like lysine (B10760008) or arginine.

This modification can also influence local secondary structures such as β-turns and helices. The steric bulk and electronic nature of the methoxy-phenyl group can restrict the conformational freedom of the peptide backbone, favoring specific dihedral angles and promoting the formation of ordered structures. semanticscholar.org Studies on analogues of the dipeptide sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) have shown that substitution on the phenyl ring, particularly at the para position, critically affects its interaction with taste receptors, highlighting the conformational importance of this position. nih.gov By stabilizing specific folds, the incorporation of 4-Methoxy-L-Phenylalanine can lead to peptides with increased proteolytic stability and enhanced biological activity.

Construction of Novel Peptidomimetics and Foldamers

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or oral bioavailability. Foldamers are oligomers that adopt specific, well-defined three-dimensional structures reminiscent of proteins. nih.gov this compound is a valuable building block for both.

The incorporation of this unnatural amino acid into a sequence introduces a unique side chain that can be used to direct the folding of the oligomer into a predictable conformation. mdpi.comresearchgate.net The defined steric and electronic properties of the 4-methoxyphenyl (B3050149) group can be exploited to create novel folds that are not accessible with natural amino acids. For example, in the design of HIV-1 capsid binders, phenylalanine-containing peptidomimetics have shown promise, and modifications to the phenyl ring are a key strategy for optimizing binding affinity and specificity. nih.gov By providing a rigid scaffold and specific interaction points, 4-Methoxy-L-Phenylalanine helps to enforce a desired conformation, which is essential for creating peptidomimetics with high target affinity and for constructing foldamers with novel topologies. nih.gov

Role in the Synthesis of Complex Organic Molecules for Research

Beyond peptide chemistry, this compound serves as a chiral precursor for the synthesis of more complex, non-peptidic organic molecules. lookchem.com The compound provides a stereochemically defined core from which new functionalities can be elaborated. The protected amine and carboxylic acid groups offer reliable handles for a variety of chemical transformations, while the 4-methoxyphenyl group can be a key pharmacophore or a site for further modification.

For instance, the phenylalanine scaffold is the biosynthetic precursor to a wide range of natural products, including alkaloids like mescaline. wikipedia.org In a laboratory setting, this compound can be used as a starting material to build complex heterocyclic systems or other chiral molecules where the 4-methoxyphenyl group is a crucial element for biological activity or for directing subsequent synthetic steps. Its availability as a single enantiomer makes it highly valuable for asymmetric synthesis, where controlling stereochemistry is paramount. nih.gov

Development of Bioconjugates and Labeling Probes

Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule, to create a new construct with combined properties. This compound is a useful precursor for creating labeled peptides that can be used as probes to study biological systems. chemimpex.com While the methoxy (B1213986) group itself is not a label, it can be readily converted into a reactive handle for attaching reporter groups.

A common strategy is the demethylation of the 4-methoxy group to yield a 4-hydroxy-L-phenylalanine (tyrosine) residue. This phenolic hydroxyl group is a versatile site for modification. It can be targeted for radioiodination to create radiolabeled peptides for imaging or binding studies. nih.gov Alternatively, it can be coupled to fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or cyanine (B1664457) dyes (e.g., Cy3, Cy5), to generate fluorescent peptide probes for use in fluorescence polarization assays, microscopy, or flow cytometry. nih.govnih.gov This approach allows for the site-specific incorporation of a probe into a peptide sequence, enabling detailed investigation of peptide-protein interactions and cellular localization. nih.gov

| Reporter Group | Attachment Chemistry (to Phenol) | Application |

|---|---|---|

| Radioiodine (¹²⁵I, ¹³¹I) | Electrophilic substitution | Radioligand binding assays, SPECT imaging |

| Fluorescein (FITC) | Thiocarbamate linkage (via isothiocyanate) | Fluorescence microscopy, flow cytometry |

| Cyanine Dyes (e.g., Cy5-NHS ester) | Ether or ester linkage (via Williamson ether synthesis or acylation) | FRET studies, high-resolution imaging |

| Biotin | Coupling via an activated linker (e.g., Biotin-NHS) | Affinity purification, ELISA-based detection |

Based on the conducted research, there is no direct scientific literature detailing the specific use of This compound for the preparation of clickable analogs, photoaffinity probes, or its site-specific incorporation into proteins for research. While the concepts and techniques for creating such molecular tools are well-established for other unnatural amino acids, specific applications and detailed research findings for this compound in these contexts are not available in the public domain.

The provided outline focuses on highly specialized applications that involve the chemical modification of an amino acid to include reactive groups for "click" chemistry or photo-induced crosslinking, as well as genetic engineering strategies for its incorporation into proteins. The available information indicates that this compound is primarily a protected amino acid used as a building block in conventional peptide synthesis.

Therefore, this article cannot be generated as the foundational research required to address the specific sections and subsections of the provided outline for "this compound" is not present in the current body of scientific literature.

Investigative Studies on the Molecular Behavior and Interactions of Cbz 4 Methoxy L Phenylalanine and Its Derivatives

Theoretical and Computational Chemistry Analyses

Theoretical and computational chemistry provides a powerful lens through which to examine the molecular characteristics of Cbz-4-Methoxy-L-Phenylalanine. These methods allow for the detailed investigation of its conformational preferences, energetic properties, and interaction patterns at an atomic level.

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound is a key determinant of its biological activity and chemical reactivity. The presence of the bulky benzyloxycarbonyl (Cbz) protecting group, in conjunction with the methoxy-substituted phenyl ring, introduces specific steric and electronic constraints that dictate the molecule's preferred three-dimensional structures.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to map the potential energy surface of the molecule. This allows for the identification of low-energy conformers and the energetic barriers between them. For the parent molecule, L-phenylalanine, computational studies have revealed a complex potential energy surface with multiple stable conformers. The stability of these conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonds and van der Waals forces. The introduction of the Cbz and methoxy (B1213986) groups is expected to further influence this landscape by introducing new rotational barriers and potential non-covalent interactions.

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanical (QM) calculations offer a high level of theory to investigate the electronic structure and properties of this compound. Methods like Density Functional Theory (DFT) can provide accurate geometries, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity and spectroscopic signatures. gelisim.edu.tr

Molecular dynamics (MD) simulations, on the other hand, provide insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov A study on N-Cbz-protected amino acids, including N-Cbz-L-phenylalanine, in methanol (B129727) has been conducted to predict their physical properties at various temperatures. researchgate.net These simulations track the atomic motions over time, revealing how the molecule explores its conformational space and interacts with solvent molecules. researchgate.net Such simulations can elucidate the influence of the solvent on the conformational equilibrium and the dynamics of intramolecular motions. researchgate.net For instance, MD simulations can reveal the formation and lifetime of intramolecular hydrogen bonds and the solvation structure around the molecule.

Table 1: Key Parameters in Molecular Dynamics Simulations of N-Cbz-Protected Amino Acids

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular motions and interactions. A well-parameterized force field is crucial for modeling the specific chemical features of the Cbz and methoxy groups. |

| Solvent Model | A representation of the solvent molecules in the simulation. | The choice of solvent model (e.g., explicit or implicit) affects the simulated solvation effects, which are important for the conformational preferences of the molecule in solution. |

| Temperature and Pressure | Thermodynamic variables that are controlled during the simulation to mimic experimental conditions. | These parameters influence the kinetic energy of the system and thus the dynamic behavior of the molecule. |

| Simulation Time | The duration of the MD simulation. | A longer simulation time allows for better sampling of the conformational space and more reliable calculation of thermodynamic and kinetic properties. |

Prediction of Intermolecular Interactions and Binding Modes

Understanding the intermolecular interactions of this compound is fundamental to predicting its binding affinity and selectivity towards biological targets, such as enzymes. Computational docking and molecular dynamics simulations are valuable tools for predicting how this molecule might bind to a protein's active site. nih.gov

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. The methoxy group on the phenyl ring can act as a hydrogen bond acceptor, while the aromatic rings of both the Cbz group and the phenylalanine side chain can participate in pi-stacking interactions with aromatic residues in a binding pocket. The prediction of these binding modes is essential for the rational design of more potent and selective inhibitors or substrates for enzymes. nih.gov

In Vitro Enzymatic Recognition and Reactivity Profiling

The interaction of this compound with enzymes is a critical aspect of its biochemical profile. In vitro studies are essential to characterize its role as a substrate or inhibitor and to understand the enzymatic processes of deprotection and chiral resolution.

Substrate Specificity and Kinetic Studies in Model Enzyme Systems

Kinetic studies, typically employing techniques like spectrophotometry or chromatography, are used to determine key enzymatic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters quantify the affinity of the enzyme for the substrate and the efficiency of the catalytic process, respectively. For Cbz-protected amino acids, the bulky Cbz group can significantly influence how the substrate fits into the enzyme's active site, thereby affecting the kinetic parameters.

Table 2: Key Kinetic Parameters in Enzyme-Substrate Interactions

| Parameter | Symbol | Description | Significance for this compound |

| Michaelis Constant | K_m | The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). | A lower K_m indicates a higher affinity of the enzyme for the substrate. The methoxy group and Cbz moiety will influence this affinity. |

| Catalytic Rate Constant | k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | A higher k_cat indicates a more efficient catalytic process. |

| Catalytic Efficiency | k_cat/K_m | A measure of how efficiently an enzyme converts a substrate into a product. | This parameter is crucial for comparing the suitability of different substrates for a particular enzyme. |

Investigating Enzymatic Deprotection and Chiral Resolution

The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis and can be removed under various conditions, including enzymatic cleavage. total-synthesis.com The enzymatic deprotection of Cbz groups offers a mild and selective alternative to chemical methods. researchgate.net Enzymes such as penicillin G acylase and other hydrolases have been explored for their ability to cleave the Cbz group from amino acids. The efficiency and selectivity of this process can be influenced by the nature of the amino acid and any substitutions on the aromatic rings.

Chiral resolution is the process of separating enantiomers from a racemic mixture. vt.edu Enzymatic methods are particularly powerful for chiral resolution due to the high stereoselectivity of enzymes. mdpi.com For a racemic mixture of Cbz-4-Methoxy-DL-Phenylalanine, an enzyme could selectively act on one enantiomer, either by deprotecting it or by catalyzing another reaction, allowing for the separation of the two enantiomers. Various chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are often used to analyze the enantiomeric purity of the products of such resolutions. researchgate.net

Structural Elucidation of this compound Containing Macromolecules

The incorporation of this compound, a non-canonical amino acid, into peptides and other macromolecules imparts unique structural and functional properties. The carboxybenzyl (Cbz) protecting group on the amine terminus provides stability during synthesis, while the methoxy-substituted phenyl ring of the side chain can influence molecular conformation and interactions. tulane.edu The structural elucidation of these modified macromolecules is crucial for understanding their biological activity and for the rational design of novel therapeutic agents. This process typically involves a combination of spectroscopic techniques and structural biology methods to determine the three-dimensional arrangement of atoms and to characterize intermolecular interactions.

The presence of the 4-methoxy-L-phenylalanine residue, also known as O-methyl-L-tyrosine, introduces specific electronic and steric features. The methoxy group can alter the hydrophobicity and hydrogen-bonding capacity of the aromatic side chain compared to phenylalanine or tyrosine, thereby influencing the folding of the peptide backbone and its affinity for biological targets.

Spectroscopic methods are fundamental to confirming the identity, purity, and structural features of peptides and conjugates derived from this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. nmims.edu For a peptide containing a 4-methoxy-L-phenylalanine residue, 1D and 2D NMR experiments can be used to assign the chemical shifts of all protons and carbons. nih.gov

The expected ¹H and ¹³C NMR chemical shifts for a 4-methoxy-L-phenylalanine residue within a peptide chain can be predicted based on standard values for amino acids, taking into account the electronic effect of the methoxy group on the aromatic ring. illinois.edu The following table provides hypothetical chemical shift ranges for the key atoms of a 4-methoxy-L-phenylalanine residue in a peptide.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 4.2 - 4.8 | 55 - 60 |

| β-CH₂ | 2.8 - 3.4 | 35 - 40 |

| Aromatic CH (ortho to CH₂) | 6.9 - 7.3 | 128 - 132 |

| Aromatic CH (meta to CH₂) | 6.7 - 7.0 | 113 - 117 |

| Aromatic C (ipso) | - | 128 - 132 |

| Aromatic C (para, with OCH₃) | - | 157 - 161 |

| Methoxy (-OCH₃) | 3.7 - 3.9 | 54 - 58 |

Note: These are estimated values and can vary depending on the local chemical environment, solvent, and pH.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond correlations between protons within the same amino acid residue. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, provides information about through-space proximities between protons that are close in space, which is crucial for determining the peptide's secondary and tertiary structure. uzh.ch

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized peptide and to confirm its amino acid sequence. tulane.edu High-resolution mass spectrometry can verify the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is used for sequencing by inducing fragmentation of the peptide backbone at specific amide bonds. The resulting fragment ions (typically b- and y-ions) are analyzed to deduce the amino acid sequence. scispace.com

For a peptide containing 4-methoxy-L-phenylalanine, the mass spectrum would show a characteristic mass difference corresponding to this residue. The fragmentation pattern in an MS/MS experiment would also be indicative of the presence and position of this modified amino acid.

| Fragmentation Type | Description | Expected Observation |

| b-ions | Fragments containing the N-terminus | A mass shift corresponding to the 4-methoxy-L-phenylalanine residue in the b-ion series. |

| y-ions | Fragments containing the C-terminus | A mass shift corresponding to the 4-methoxy-L-phenylalanine residue in the y-ion series. |

| Side-chain fragmentation | Fragmentation of the amino acid side chain | Potential loss of the methoxy group or other characteristic fragments from the 4-methoxyphenyl (B3050149) group. |

Understanding how macromolecules containing 4-methoxy-L-phenylalanine interact with their biological targets, such as receptors or enzymes, is key to elucidating their mechanism of action. X-ray crystallography and high-resolution NMR spectroscopy are the primary methods used for this purpose. springernature.comnih.gov

X-ray Crystallography provides a static, high-resolution three-dimensional structure of a macromolecule or a complex of a macromolecule with its binding partner. peakproteins.com To study the interaction of a peptide containing 4-methoxy-L-phenylalanine with its receptor, a co-crystal of the peptide-receptor complex is required. The resulting electron density map allows for the precise determination of the atomic coordinates of both the peptide and the receptor, revealing the detailed interactions at the binding interface. rcsb.org

Key information that can be obtained from the crystal structure of such a complex includes:

Binding Pocket Conformation: The shape and chemical environment of the receptor's binding site.

Peptide Conformation: The three-dimensional structure adopted by the peptide upon binding.

Intermolecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the 4-methoxy-L-phenylalanine residue and the receptor. The methoxy group, for instance, could act as a hydrogen bond acceptor or participate in van der Waals interactions. embopress.org

Role of the Methoxy Group: Elucidation of how the methoxy group contributes to binding affinity and specificity compared to an unsubstituted phenylalanine or a hydroxyl-containing tyrosine.

NMR Spectroscopy can also be used to study protein-ligand interactions in solution, providing information on the dynamics of the interaction. nmims.edu Chemical shift perturbation (CSP) mapping is a common NMR technique where the chemical shifts of the receptor's backbone amide protons are monitored upon titration with the peptide ligand. Significant changes in chemical shifts indicate the location of the binding site on the receptor.

Furthermore, transferred NOE (trNOE) experiments can be used to determine the conformation of the peptide when it is bound to a large receptor. In these experiments, NOE signals from the bound, and often conformationally restricted, peptide are transferred to the free peptide in solution via chemical exchange, allowing for the determination of the bioactive conformation of the ligand.

These structural biology approaches provide invaluable insights into the molecular basis of recognition and are instrumental in the structure-based design of more potent and selective derivatives of this compound containing macromolecules.

Future Directions and Emerging Research Frontiers

Innovations in Asymmetric Synthesis Methodologies for Substituted Phenylalanines

The development of efficient and highly selective methods for the synthesis of substituted phenylalanines is a cornerstone of medicinal chemistry and materials science. Recent innovations are moving beyond traditional synthetic routes to embrace biocatalysis and novel chemical strategies that offer greater control over stereochemistry and functional group tolerance.

One of the most promising frontiers is the use of engineered enzymes for asymmetric synthesis. acs.orgresearchgate.net Researchers are increasingly employing techniques like directed evolution and metagenomic approaches to discover and tailor enzymes with enhanced catalytic properties for the production of D-phenylalanines, which are important chiral building blocks for pharmaceuticals. acs.orgresearchgate.net For instance, phenylalanine ammonia (B1221849) lyases (PALs) are being engineered to catalyze the direct asymmetric amination of β-branched cinnamic acid derivatives, providing a highly efficient route to β-branched aromatic α-amino acids with excellent diastereoselectivity and enantioselectivity. nih.govnih.gov These enzymatic methods are attractive due to their high atom economy and the use of accessible prochiral starting materials. acs.orgresearchgate.net

In addition to biocatalysis, novel chemical methodologies are also expanding the synthetic toolkit. Photoredox-mediated C–O bond activation of aliphatic alcohols is emerging as a powerful strategy for the asymmetric synthesis of unnatural α-amino acids. rsc.org This approach utilizes a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, enabling the creation of a wide range of functionalized unnatural amino acids through a redox-neutral process. rsc.org Furthermore, stereospecific rearrangement procedures are being developed to produce substituted phenylalanines, such as anti-β-fluorophenylalanines, from readily available α-hydroxy-β-amino esters. nih.gov These methods offer high yields and diastereoisomeric purity, opening up new avenues for the synthesis of fluorinated amino acid analogs. nih.govmdpi.com

The table below summarizes some of the innovative asymmetric synthesis methodologies being explored for substituted phenylalanines.

| Methodology | Key Features | Potential Advantages |

| Engineered Biocatalysts (e.g., PALs) | Utilizes enzymes like phenylalanine ammonia lyases for asymmetric amination. | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov |

| Photoredox Catalysis | Employs light-mediated C-O bond activation of aliphatic alcohols. | Access to a broad range of functionalized amino acids, redox-neutral process. rsc.org |

| Stereospecific Rearrangements | Involves the controlled rearrangement of chiral precursors. | High diastereoisomeric purity, synthesis of specifically substituted analogs like fluorinated phenylalanines. nih.gov |

Expansion of Genetic Code for Site-Specific Protein Engineering with 4-Methoxy-L-Phenylalanine

The ability to incorporate unnatural amino acids (UAAs) with novel functionalities into proteins at specific sites represents a paradigm shift in protein engineering and drug discovery. nih.gov This is achieved through the expansion of the genetic code, a technique that allows for the precise insertion of UAAs, such as 4-methoxy-L-phenylalanine, into a growing polypeptide chain. interesjournals.orgprofacgen.com This powerful tool opens up unprecedented possibilities for tailoring the chemical and biological properties of proteins. nih.gov

The most common method for site-specific UAA incorporation involves the use of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes a unique codon, often a stop codon like amber (UAG) or opal (UGA). interesjournals.orgnih.gov This engineered tRNA-aaRS pair works independently of the host cell's translational machinery, ensuring that the UAA is exclusively incorporated at the desired position in response to the designated codon. profacgen.com This technique has been successfully used to introduce a wide variety of UAAs with diverse functionalities, including photosensitive groups, bioorthogonal reaction handles, and metal chelation sites. profacgen.com

The incorporation of 4-methoxy-L-phenylalanine can be particularly useful for probing protein structure and function. The methoxy (B1213986) group can serve as a subtle yet informative probe of the local environment within a protein. Furthermore, the unique properties of this UAA can be exploited to engineer proteins with enhanced stability, novel catalytic activities, or altered binding specificities. nih.gov Cell-free protein synthesis (CFPS) systems offer a rapid and efficient platform for the site-specific incorporation of UAAs, allowing for the production of engineered proteins in high yields. nih.gov

The following table highlights key aspects of genetic code expansion for incorporating UAAs like 4-methoxy-L-phenylalanine.

| Technique | Description | Applications in Protein Engineering |

| Orthogonal tRNA/aaRS Pairs | An engineered transfer RNA and aminoacyl-tRNA synthetase that are specific for an unnatural amino acid and a unique codon. interesjournals.org | Site-specific introduction of probes, post-translational modifications, and novel chemical functionalities. profacgen.com |

| Stop Codon Suppression | Repurposing of a stop codon (e.g., UAG, UGA) to encode for an unnatural amino acid. interesjournals.orgnih.gov | Enables the precise insertion of a single UAA at a defined position in the protein sequence. |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis systems that allow for the efficient incorporation of UAAs. nih.gov | Rapid production of engineered proteins for functional studies and therapeutic applications. |

Development of Advanced Functional Materials Utilizing 4-Methoxy-L-Phenylalanine Scaffolds

The unique molecular architecture of 4-methoxy-L-phenylalanine makes it an attractive building block for the development of advanced functional materials. The combination of the chiral amino acid backbone, the aromatic ring, and the methoxy functional group provides a versatile scaffold for creating materials with tailored properties and functionalities.

One area of active research is the development of molecularly imprinted polymers (MIPs) that can selectively recognize and bind to specific molecules. For example, MIPs have been designed to be specific towards 4-borono-L-phenylalanine, a compound used in boron neutron capture therapy. mdpi.com By using a template molecule that resembles the target analyte, polymers with high binding affinity and specificity can be created. mdpi.com This approach could be extended to create MIPs that are specific for other phenylalanine derivatives, opening up applications in areas such as sensing, separation, and drug delivery.

Furthermore, the self-assembly properties of phenylalanine-based molecules are being explored to create novel nanostructures. researchgate.net Computational studies have shown that phenylalanine derivatives can self-assemble into well-defined structures like nanotubes. researchgate.net The incorporation of a methoxy group on the phenyl ring could influence these self-assembly processes, leading to the formation of new types of nanomaterials with unique optical, electronic, or mechanical properties. These materials could find applications in areas such as tissue engineering, nanoelectronics, and catalysis.

The table below outlines potential applications of advanced functional materials derived from 4-methoxy-L-phenylalanine.

| Material Type | Potential Application | Underlying Principle |

| Molecularly Imprinted Polymers (MIPs) | Biosensors, targeted drug delivery, and separation media. | Creation of specific recognition sites within a polymer matrix for selective binding. mdpi.com |

| Self-Assembled Nanostructures | Scaffolds for tissue engineering, components for nanoelectronics, and catalytic supports. | Spontaneous organization of molecules into ordered structures driven by non-covalent interactions. researchgate.net |

| Functionalized Surfaces | Biocompatible coatings for medical implants and surfaces with controlled protein adsorption. | Modification of surface properties by attaching molecules with specific functionalities. |

Computational Design and Discovery of Novel Molecular Entities Incorporating the 4-Methoxy-L-Phenylalanine Motif

Computational methods are playing an increasingly important role in the design and discovery of new molecules with desired properties. By combining quantum chemical calculations, molecular dynamics simulations, and machine learning models, researchers can rapidly screen large virtual libraries of compounds and identify promising candidates for further experimental investigation. rsc.org

In the context of 4-methoxy-L-phenylalanine, computational design can be used to explore the vast chemical space of molecules that incorporate this motif. For example, computational tools can be used to design novel peptides or small molecules with enhanced binding affinity and selectivity for a specific biological target. The methoxy group can be strategically positioned to optimize interactions with the target protein, leading to the development of more potent and selective drugs.

Computational studies can also provide valuable insights into the structure-property relationships of materials based on 4-methoxy-L-phenylalanine. Molecular dynamics simulations, for instance, can be used to study the self-assembly of these molecules and predict the morphology of the resulting nanostructures. researchgate.net This information can then be used to guide the experimental synthesis of materials with desired properties. Furthermore, computational approaches are being developed for the de novo design of enzymes, which could be used to create novel biocatalysts for the synthesis of 4-methoxy-L-phenylalanine and its derivatives. biorxiv.org

The following table summarizes the role of computational design in advancing research on 4-methoxy-L-phenylalanine.

| Computational Approach | Application | Desired Outcome |

| Molecular Docking and Virtual Screening | Drug discovery and design of bioactive molecules. | Identification of compounds with high binding affinity and selectivity for a biological target. |

| Molecular Dynamics Simulations | Investigation of self-assembly and material properties. | Understanding the formation of nanostructures and predicting material characteristics. researchgate.net |

| Quantum Chemical Calculations | Elucidation of reaction mechanisms and electronic properties. | Rational design of synthetic routes and prediction of molecular reactivity. rsc.org |

| De Novo Protein Design | Creation of novel enzymes and functional proteins. | Development of biocatalysts for the synthesis of 4-methoxy-L-phenylalanine and its derivatives. biorxiv.org |

Q & A

Advanced Research Question

- In vitro assays : Competitive inhibition assays using fluorogenic substrates (e.g., for proteases) with IC determination via dose-response curves .

- Isothermal titration calorimetry (ITC) : To quantify binding affinity () with target proteins .

- Molecular docking : Preliminary screening using software like AutoDock to predict binding poses before wet-lab validation .

Key controls : Include unmodified phenylalanine analogs to isolate the methoxy group’s contribution .

How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Question

Contradictions often arise from:

- Variability in assay conditions (e.g., buffer composition, cell lines). Standardize protocols using guidelines like EFSA’s technical reports on reproducibility .

- Impurity interference : Re-test compounds after repurification via preparative HPLC .

- Meta-analysis : Compare data across peer-reviewed studies (e.g., using systematic review frameworks) to identify consensus mechanisms .

What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with absorption parameters .

- ADMET prediction : Tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments .

How can enantiomeric excess (ee) be rigorously quantified during asymmetric synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.